molecular formula C25H31ClN4O3S B2435156 ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate CAS No. 476439-30-2

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate

Cat. No.: B2435156
CAS No.: 476439-30-2
M. Wt: 503.06
InChI Key: VELCYIUKRZSPJX-UHFFFAOYSA-N
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Description

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a complex organic compound that features a unique combination of adamantane, triazole, and chlorophenyl groups

Scientific Research Applications

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate has diverse applications in scientific research:

  • Medicinal Chemistry : It is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
  • Materials Science : The compound’s stability and rigidity make it suitable for the development of advanced materials, including polymers and nanomaterials.
  • Biological Studies : It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety is often synthesized through the alkylation of adamantane with suitable reagents.

    Triazole Formation: The triazole ring is formed via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling Reactions: The adamantane derivative is then coupled with the triazole intermediate using coupling agents like EDCI or DCC.

    Final Esterification: The final step involves esterification with ethyl propanoate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in various reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic conditions.

    Reduction: Reagents such as NaBH₄ or LiAlH₄.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

  • Hydroxylated Adamantane Derivatives
  • Reduced Triazole Compounds
  • Substituted Chlorophenyl Derivatives

Mechanism of Action

The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate involves multiple pathways:

  • Molecular Targets : The compound targets specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
  • Pathways Involved : It may interfere with cellular signaling pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(adamantan-1-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • 1,3-Dehydroadamantane Derivatives
  • Indole Derivatives

Uniqueness

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate stands out due to its combination of adamantane, triazole, and chlorophenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN4O3S/c1-3-33-22(31)15(2)34-24-29-28-21(30(24)20-6-4-5-19(26)10-20)14-27-23(32)25-11-16-7-17(12-25)9-18(8-16)13-25/h4-6,10,15-18H,3,7-9,11-14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELCYIUKRZSPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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